1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C14H23N5O and its molecular weight is 277.372. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Biofilm Inhibition
1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, a related compound, demonstrates significant antibacterial efficacy and biofilm inhibition activities, surpassing the reference antibiotic Ciprofloxacin in effectiveness against strains like E. coli, S. aureus, and S. mutans. This highlights its potential in addressing bacterial infections and biofilm-associated problems (Mekky & Sanad, 2020).
Herbicidal Activity
Substituted pyridazinone compounds, including those with dimethylamino groups, have been found to inhibit photosynthesis in plants, accounting for their phytotoxic properties. This suggests their potential application as herbicides, offering a mechanism for weed control in agricultural settings (Hilton et al., 1969).
Antimicrobial Agents
A series of thiazolidinone derivatives containing dimethylamino-pyridazin-3-yl)piperazin-1-yl groups have shown promising antimicrobial activity against various bacteria and fungi, indicating their potential use in developing new antimicrobial drugs (Patel et al., 2012).
Crystal Structure Studies
The study of 4-dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine provides insights into the crystal structure and bonding interactions of related compounds. This is crucial for understanding the molecular properties that underpin their biological activities (Lu et al., 2004).
Anticancer Potential
Compounds like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown antiproliferative effects against various human cancer cell lines. This suggests potential applications in cancer research and therapy development (Mallesha et al., 2012).
Mechanism of Action
Target of Action
It’s worth noting that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They have been associated with a plethora of activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, and many others .
Mode of Action
It’s known that some 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that multiple biochemical pathways are affected, leading to their diverse pharmacological effects .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that the compound has diverse molecular and cellular effects .
Properties
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-11(2)14(20)19-7-5-18(6-8-19)13-9-12(17(3)4)10-15-16-13/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHZCBVZQVNCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.